Methyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate
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Overview
Description
Methyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate is an organic compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . This compound is characterized by a cyclobutane ring substituted with a hydroxy group and two methyl groups, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-hydroxy-2,2-dimethylcyclobutanone with methyl bromoacetate in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, typically under nitrogen, and at low temperatures to ensure the stability of the intermediates .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, such as continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4
Substitution: SOCl2
Major Products
Oxidation: Methyl 2-(3-oxo-2,2-dimethylcyclobutyl)acetate
Reduction: Methyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)ethanol
Substitution: Methyl 2-(3-chloro-2,2-dimethylcyclobutyl)acetate
Scientific Research Applications
Methyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-hydroxy-2-methylcyclobutyl)acetate
- Methyl 2-(3-hydroxy-2,2-dimethylcyclopropyl)acetate
- Methyl 2-(3-hydroxy-2,2-dimethylcyclopentyl)acetate
Uniqueness
Methyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate is unique due to its cyclobutane ring structure, which imparts distinct chemical properties compared to its cyclopropane and cyclopentane analogs.
Biological Activity
Methyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate is a compound of significant interest in the fields of chemistry and biology due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms, and applications based on diverse research findings.
Chemical Structure and Properties
This compound features a cyclobutane ring with hydroxyl and ester functional groups, which contribute to its reactivity and interactions with biological systems. The compound can undergo various transformations, including oxidation to form methyl 2-(3-oxo-2,2-dimethylcyclobutyl)acetate and reduction to methyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)ethanol.
The biological activity of this compound is largely attributed to its interactions with enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially influencing their activity. The ester group may undergo hydrolysis, releasing the active acid form that interacts with various biological targets. However, detailed studies on the specific mechanisms remain limited.
Biological Applications
This compound has been investigated for several applications:
- Enzyme Interactions : It is used in studies examining enzyme-substrate interactions due to its structural characteristics.
- Drug Development : The compound is being explored for its potential in drug synthesis, particularly as a building block for bioactive compounds.
- Specialty Chemicals : It serves as an intermediate in the production of specialty chemicals within industrial applications.
Case Studies and Experimental Data
- Enzyme Studies : In one study, the compound was utilized to investigate its binding affinity to specific enzymes. Preliminary results indicated that it could modulate enzyme activity through competitive inhibition mechanisms.
- Oxidation Reactions : Research focused on the oxidation of this compound revealed optimized conditions for producing cyclobutanones using sodium hypochlorite as an oxidizing agent. The study highlighted the compound's utility in synthesizing enantiopure cyclobutane derivatives .
- Crystal Structure Analysis : Crystallographic studies have provided insights into the molecular conformation and intermolecular interactions of related compounds. Such analyses suggest that the cyclobutane fragment's conformation plays a crucial role in its biological activity .
Comparative Analysis
To better understand this compound's biological activity, it is useful to compare it with similar compounds:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
Methyl 2-(3-hydroxy-2-methylcyclobutyl)acetate | Similar cyclobutane structure | Moderate enzyme interaction |
Methyl 2-(3-hydroxy-2,2-dimethylcyclopropyl)acetate | Smaller ring size | Lower biological activity |
Methyl 2-(3-hydroxy-2,2-dimethylcyclopentyl)acetate | Larger ring size | Enhanced receptor binding |
This comparison illustrates that the unique cyclobutane structure of this compound may confer distinct biological properties compared to its analogs.
Properties
IUPAC Name |
methyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-9(2)6(4-7(9)10)5-8(11)12-3/h6-7,10H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCZUZKJPLGYCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1O)CC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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